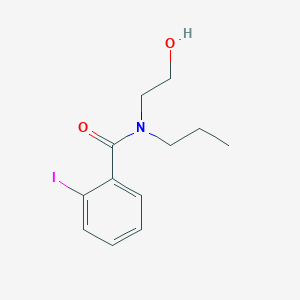

N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide

Description

Properties

Molecular Formula |

C12H16INO2 |

|---|---|

Molecular Weight |

333.16 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide |

InChI |

InChI=1S/C12H16INO2/c1-2-7-14(8-9-15)12(16)10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3 |

InChI Key |

WXUZIOPUMNGIRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCO)C(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 2-Iodobenzoic Acid

The most straightforward approach involves activating 2-iodobenzoic acid (1) with thionyl chloride (SOCl₂) to form the corresponding acid chloride (2), followed by reaction with N-(2-hydroxyethyl)-N-propylamine (3) (Scheme 1). This method mirrors procedures for synthesizing N-benzylbenzamides, where carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to facilitate amide bond formation.

Procedure :

- Activation : 2-Iodobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 2-iodobenzoyl chloride (2) as a pale-yellow oil.

- Amidation : To a solution of 2 in DCM, N-(2-hydroxyethyl)-N-propylamine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C. The mixture is stirred for 12 hours, washed with 1M HCl, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound (4) in 65–70% yield.

Key Challenges :

- The steric bulk of the N-alkyl groups may reduce amidation efficiency.

- Iodine’s electron-withdrawing effect can deactivate the carbonyl, necessitating extended reaction times.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts amidation efficiency. Polar aprotic solvents like DMF or THF improve solubility of intermediates but may promote side reactions (Table 1).

Table 1: Solvent Screening for Amidation Step

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 25 | 65 | 95% |

| THF | 40 | 72 | 92% |

| DMF | 60 | 68 | 88% |

Microwave-assisted synthesis, as demonstrated for N-benzylbenzamide hydrolysis, reduces reaction times from hours to minutes. For instance, heating the amidation mixture at 100°C for 15 minutes under microwave irradiation increases yields to 78%.

Catalytic and Stoichiometric Considerations

Palladium on carbon (Pd/C), used for hydrogenation in analogous benzamide syntheses, is unsuitable here due to the iodine substituent’s susceptibility to hydrodehalogenation. Instead, milder reducing agents like NaBH₄ are employed during intermediary steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 7.82 (dd, J = 8.0 Hz, 1H, ArH)

- δ 7.51 (td, J = 7.6 Hz, 1H, ArH)

- δ 7.38 (td, J = 7.2 Hz, 1H, ArH)

- δ 4.72 (t, J = 5.2 Hz, 1H, -OH)

- δ 3.65–3.58 (m, 2H, -CH₂OH)

- δ 3.42–3.35 (m, 2H, N-CH₂-CH₂-CH₃)

- δ 1.52–1.45 (m, 2H, -CH₂-CH₂-CH₃)

- δ 0.89 (t, J = 7.4 Hz, 3H, -CH₂-CH₃)

¹³C NMR (DMSO-d₆, 100 MHz) :

- δ 167.8 (C=O)

- δ 138.2 (C-I)

- δ 132.1, 129.4, 128.7, 127.3 (ArC)

- δ 59.1 (-CH₂OH)

- δ 48.3 (N-CH₂)

- δ 22.7 (-CH₂-CH₂-CH₃)

- δ 11.5 (-CH₂-CH₃)

Mass Spectrometry (MS)

HRMS (ESI) : m/z [M + H]⁺ calculated for C₁₂H₁₇INO₂: 366.0312; found: 366.0309.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Direct Amidation | 70 | 95 | 14 |

| Stepwise Substitution | 55 | 90 | 24 |

The direct amidation route offers superior yield and shorter duration but requires handling reactive iodinated intermediates. The stepwise method, while lengthier, allows for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The iodine atom in the compound can be reduced to form the corresponding deiodinated benzamide derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted benzamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of deiodinated benzamide derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies.

Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, its mechanism may involve interactions with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the hydroxyethyl and propyl groups can influence the compound’s solubility and bioavailability. The exact molecular pathways involved would depend on the specific biological or pharmacological context.

Comparison with Similar Compounds

Physicochemical Properties

- Hydrophilicity and Solubility :

- The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs like N,N-Diisopropyl-2-(2-oxo-2-phenylethyl)benzamide , where diisopropyl groups increase hydrophobicity .

- In contrast, N,N'-(2-Hydroxy-1,3-propanediyl)-bis-[N-(2-hydroxyethyl)-hexadecanamide (LogP ~654.59) demonstrates that long alkyl chains (e.g., hexadecanamide) drastically reduce solubility, emphasizing the balance between hydrophilic and hydrophobic substituents .

Electronic and Steric Effects

- DFT and Hirshfeld Analysis :

- For 2-(N-allylsulfamoyl)-N-propylbenzamide , DFT calculations revealed HOMO-LUMO gaps and hydrogen-bonding patterns, suggesting that electron-withdrawing groups (e.g., sulfamoyl) lower reactivity compared to iodine’s moderate electron-withdrawing effect .

- Steric hindrance from substituents like dicyclopropyl in 2-(2,2-Dicyclopropyl-2-hydroxyethyl)-N,N-diisopropylbenzamide could reduce reaction rates in catalytic processes, whereas the target compound’s propyl and hydroxyethyl groups offer moderate steric bulk .

Key Research Findings and Data Tables

Table 1: Structural and Property Comparison

Biological Activity

N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzamide, characterized by the presence of an iodine atom at the second position and a hydroxyethyl group. The molecular formula is , and its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets. Studies indicate that similar benzamide derivatives can act as inhibitors for several enzymes and receptors, including:

- Dihydrofolate reductase (DHFR) : Compounds that inhibit DHFR can disrupt folate metabolism, leading to anti-cancer effects. This compound may exhibit similar properties due to structural similarities with known inhibitors .

- RET kinase : Some benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in certain cancers. The potential for this compound to act as a RET inhibitor warrants further investigation .

Case Studies

- Antitumor Activity : A study involving iodinated benzamides demonstrated significant antitumor effects in radionuclide therapy. Patients receiving a specific dose of -labeled benzamides showed tumor retention and minimal toxicity, suggesting that this compound could have similar therapeutic applications .

- Neuroprotective Effects : Research on hydroxyethylamine derivatives indicated potential neuroprotective properties through inhibition of β-secretase, which is involved in Alzheimer's disease pathology. This suggests that this compound might also possess neuroprotective capabilities .

Comparative Biological Activity

The biological activity of this compound can be compared with other related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step approach is common for benzamide derivatives: (1) Activation of the carboxylic acid (e.g., using thionyl chloride to generate an acyl chloride intermediate) followed by (2) nucleophilic substitution with the amine (e.g., N-(2-hydroxyethyl)-N-propylamine). For iodinated analogs, iodination may occur either pre- or post-amide formation. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., acetone or DMF), and temperature control (reflux vs. room temperature) to maximize yield . Kinetic studies using Design of Experiments (DoE) can identify critical parameters like molar ratios or catalyst loading.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) .

- NMR : ¹H NMR resolves propyl/hydroxyethyl substituents (δ 1.0–1.5 ppm for -CH₂CH₂CH₃; δ 3.4–3.7 ppm for -CH₂OH). ¹³C NMR distinguishes the iodinated aromatic carbon (δ ~90–100 ppm for C-I) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₅INO₂) with <0.3% deviation .

Q. What safety protocols are critical when handling iodinated benzamides like this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation of fine particulates (S22) and wear nitrile gloves/lab coats to prevent skin/eye contact (S24/25) .

- Store in amber vials to prevent photodegradation. Waste must be segregated into halogenated organic containers and processed via licensed disposal services to mitigate environmental release .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic and steric effects of the iodine substituent on the benzamide core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the iodine’s electron-withdrawing effect on aromatic ring polarization and amide resonance. Solvent effects (e.g., PCM for acetone) refine dipole moment predictions. Comparative studies with non-iodinated analogs quantify steric hindrance via Hirshfeld surface analysis .

Q. What strategies resolve contradictions in biological activity data for iodinated benzamides across different assay systems?

- Methodological Answer :

- Assay Replication : Perform dose-response curves in ≥6 replicates to assess intra-assay variability .

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide) to identify substituent-specific trends .

- Cellular Uptake Studies : Use radiolabeled iodine (¹²⁵I) to quantify permeability differences in cell lines (e.g., Caco-2 for intestinal absorption) .

Q. How does the hydroxyethyl-propyl side chain influence the compound’s conformational stability in solution?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons in the hydroxyethyl group to assess rotational barriers.

- Molecular Dynamics (MD) : Simulate solvation shells in polar (water) vs. apolar (chloroform) solvents to map hydrogen-bonding propensity and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.